Cas no 143526-67-4 (Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI))
![Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) structure](https://www.kuujia.com/scimg/cas/143526-67-4x500.png)
143526-67-4 structure
Product name:Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)
Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)
- 3'-Hydroxy-5'-(4-tert-butyl-1-piperazinyl)benzoxazinorifamycin
- 143526-67-4
- [(4-tert-butylpiperazin-1-yl)-tetrahydroxy-methoxy-heptamethyl-trioxo-[?]yl] acetate
-
- Inchi: InChI=1S/C51H64N4O13/c1-24-14-13-15-25(2)49(63)53-40-44(61)36-35(39-47(40)67-34-23-31(22-32(57)38(34)52-39)54-17-19-55(20-18-54)50(8,9)10)37-46(29(6)43(36)60)68-51(11,48(37)62)65-21-16-33(64-12)26(3)45(66-30(7)56)28(5)42(59)27(4)41(24)58/h13-16,21-24,26-28,33,41-42,45,52,57-60H,17-20H2,1-12H3/b14-13+,21-16+,25-15-,53-40+/t24-,26+,27+,28+,33-,41-,42+,45+,51-/m0/s1
- InChI Key: URNORBBFFRWRLJ-ZASCUIBRSA-N
- SMILES: CC(O[C@@H]1[C@H](C)[C@@H](OC)C=CO[C@@]2(C(=O)C3=C(C(=C(C4C(=O)C(C5OC6=CC(N7CCN(C(C)(C)C)CC7)=CC(O)=C6NC=5C3=4)=NC(=O)C(C)=CC=C[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@H]1C)O)C)O2)C)=O |c:54,t:9,56,&1:3,4,6,12,53,55,57,59,61|
Computed Properties
- Exact Mass: 940.446988
- Monoisotopic Mass: 940.446988
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 68
- Rotatable Bond Count: 5
- Complexity: 2090
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 226
Experimental Properties
- Density: 1.359
- Boiling Point: 1044.103°C at 760 mmHg
- Flash Point: 585.252°C
- Refractive Index: 1.63
Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) Related Literature
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
143526-67-4 (Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)) Related Products
- 1010811-74-1((1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride)
- 1361852-58-5(2-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine)
- 371959-09-0(Norneo Sildenafil)
- 1105192-31-1(6-oxo-1-[(thiophen-2-yl)methyl]-1,6-dihydropyridazine-3-carboxylic acid)
- 2137835-96-0(Isoquinoline, 1,4-dibromo-5-methoxy-)
- 2792186-09-3(3-(methoxymethyl)-1H-indole-2-carboxylic acid)
- 2171911-29-6(2-(fluorosulfonyl)pyrimidine-4-carboxylic acid)
- 1448066-08-7(1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea)
- 82414-44-6(3-Pyridinol,2-(bromomethyl)-)
- 1154889-33-4(N-(2,5-difluorophenyl)oxan-4-amine)
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
